molecular formula C13H14N4O4S B14357751 N-4-Acetyl-4-hydroxysulfamerazine CAS No. 90831-56-4

N-4-Acetyl-4-hydroxysulfamerazine

Cat. No.: B14357751
CAS No.: 90831-56-4
M. Wt: 322.34 g/mol
InChI Key: KGNVJSUKFQQWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-Acetyl-4-hydroxysulfamerazine is a derivative of sulfamerazine, a sulfonamide antibiotic. This compound is characterized by the presence of an acetyl group and a hydroxyl group attached to the sulfamerazine structure. Sulfonamides, including this compound, are known for their antibacterial properties and are used in various medical and veterinary applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Acetyl-4-hydroxysulfamerazine typically involves the acetylation of 4-hydroxysulfamerazine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-4-Acetyl-4-hydroxysulfamerazine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the acetyl group, reverting to 4-hydroxysulfamerazine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 4-hydroxysulfamerazine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-4-Acetyl-4-hydroxysulfamerazine has several applications in scientific research:

    Chemistry: Used as a model compound to study acetylation and hydroxylation reactions.

    Biology: Investigated for its effects on bacterial growth and metabolism.

    Medicine: Explored for its potential use as an antibacterial agent in treating infections.

    Industry: Utilized in the development of new sulfonamide derivatives with improved efficacy and reduced side effects.

Mechanism of Action

The antibacterial activity of N-4-Acetyl-4-hydroxysulfamerazine is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for the production of folic acid. By blocking this pathway, the compound effectively prevents bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamerazine: The parent compound, known for its antibacterial properties.

    4-Hydroxysulfamerazine: A hydroxylated derivative with similar antibacterial activity.

    N-4-Acetylsulfamerazine: An acetylated derivative without the hydroxyl group.

Uniqueness

N-4-Acetyl-4-hydroxysulfamerazine is unique due to the presence of both acetyl and hydroxyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This dual modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-8-7-12(19)16-13(14-8)17-22(20,21)11-5-3-10(4-6-11)15-9(2)18/h3-7H,1-2H3,(H,15,18)(H2,14,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVJSUKFQQWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238301
Record name N-4-Acetyl-4-hydroxysulfamerazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90831-56-4
Record name N-4-Acetyl-4-hydroxysulfamerazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090831564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-4-Acetyl-4-hydroxysulfamerazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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